molecular formula C9H15N2O3P B13710073 Diethyl (4-Amino-3-pyridyl)phosphonate

Diethyl (4-Amino-3-pyridyl)phosphonate

Cat. No.: B13710073
M. Wt: 230.20 g/mol
InChI Key: AJLSPLJOBJFRKJ-UHFFFAOYSA-N
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Description

Diethyl (4-Amino-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-Amino-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-pyridinecarboxaldehyde with diethyl phosphite in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields the desired product in good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Amino-3-pyridyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (4-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (4-amino-3-pyridyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-Amino-4-pyridyl)phosphonate
  • Diethyl (4-Chlorophenyl)phosphonate
  • Diethyl (4-Methoxyphenyl)phosphonate

Uniqueness

Diethyl (4-Amino-3-pyridyl)phosphonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its amino group at the 4-position and the phosphonate group at the 3-position make it particularly effective in certain reactions and applications compared to its analogs .

Properties

Molecular Formula

C9H15N2O3P

Molecular Weight

230.20 g/mol

IUPAC Name

3-diethoxyphosphorylpyridin-4-amine

InChI

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

AJLSPLJOBJFRKJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CN=C1)N)OCC

Origin of Product

United States

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